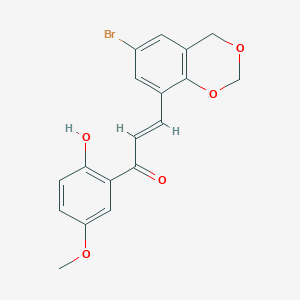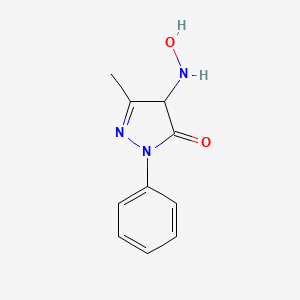![molecular formula C17H16N6O5 B11969069 4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11969069.png)
4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoic acid is a complex organic compound with a molecular formula of C18H18N6O5. This compound is characterized by its unique structure, which includes a purine ring system and a benzoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoic acid typically involves multiple steps:
Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine-7-yl acetate. This can be achieved through the reaction of 1,3-dimethylxanthine with acetic anhydride under reflux conditions.
Hydrazone Formation: The purine derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Benzoic Acid: The final step involves the coupling of the hydrazone with 4-formylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring system.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Oxidation can lead to the formation of purine N-oxides.
Reduction: Reduction of the hydrazone linkage yields the corresponding hydrazine derivative.
Substitution: Substitution reactions can introduce various functional groups onto the benzoic acid ring.
Applications De Recherche Scientifique
4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as a selective blocker of the TRPA1 channel, antagonizing calcium influx induced by various stimuli . This blockade can modulate pain signaling pathways, making it a potential candidate for pain management therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoate
- 4-[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Uniqueness
What sets 4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoic acid apart is its unique combination of a purine ring system and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to selectively block TRPA1 channels is particularly noteworthy, as this property is not commonly found in similar compounds.
Propriétés
Formule moléculaire |
C17H16N6O5 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
4-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H16N6O5/c1-21-14-13(15(25)22(2)17(21)28)23(9-18-14)8-12(24)20-19-7-10-3-5-11(6-4-10)16(26)27/h3-7,9H,8H2,1-2H3,(H,20,24)(H,26,27)/b19-7+ |
Clé InChI |
XBQIOXSRDLBNTP-FBCYGCLPSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


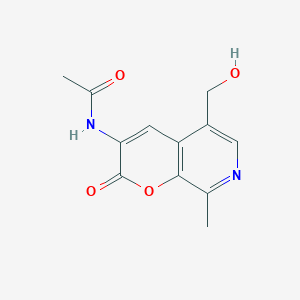
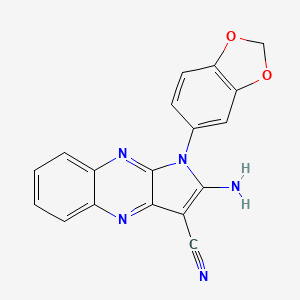
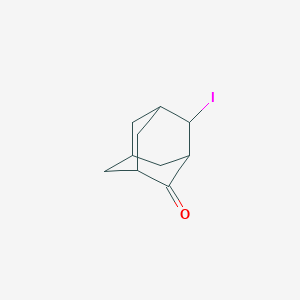
![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)


![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)
![Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969029.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11969041.png)
![Diethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969047.png)

